molecular formula C11H14N4O3 B13106066 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 54289-36-0

7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B13106066
CAS No.: 54289-36-0
M. Wt: 250.25 g/mol
InChI Key: KJOIAQZQOVGORS-UHFFFAOYSA-N
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Description

7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the triazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a pentyl group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-pentyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under acidic conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group at the 7-position, potentially converting it to a hydroxyl group.

    Substitution: The triazolopyrimidine core can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products include pentanoic acid derivatives or ketones.

    Reduction: Products include alcohol derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial and antiparasitic activities. Studies have indicated that derivatives of triazolopyrimidines can inhibit the growth of certain bacterial and parasitic species .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives are also explored for use in agricultural chemicals and other specialty applications.

Mechanism of Action

The mechanism of action of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it may disrupt cell wall synthesis or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its pentyl side chain, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other triazolopyrimidine derivatives .

Properties

CAS No.

54289-36-0

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

7-oxo-5-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H14N4O3/c1-2-3-4-5-7-6-8(16)15-11(12-7)13-9(14-15)10(17)18/h6H,2-5H2,1H3,(H,17,18)(H,12,13,14)

InChI Key

KJOIAQZQOVGORS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O

Origin of Product

United States

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